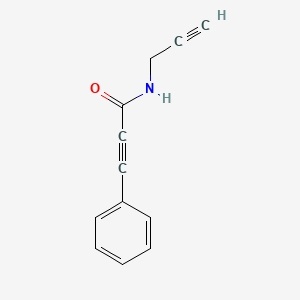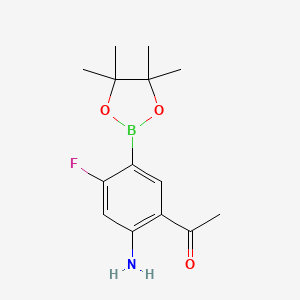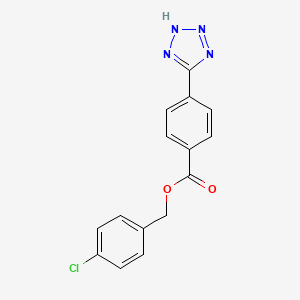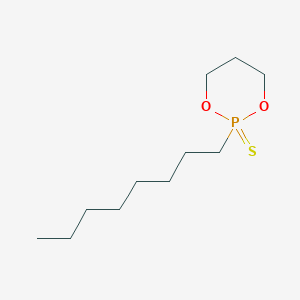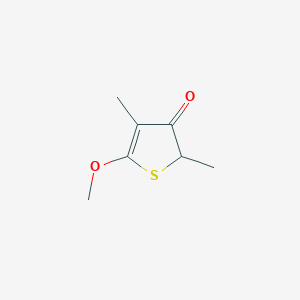
3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- is an organic compound belonging to the thiophenone family. Thiophenones are sulfur-containing heterocycles that are structurally similar to benzene but with one carbon atom replaced by a sulfur atom. This particular compound is characterized by the presence of methoxy and dimethyl groups attached to the thiophenone ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylthiophene with methoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiophenone to thiophene derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the thiophenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophenones.
Aplicaciones Científicas De Investigación
3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Thiophenone: The parent compound without methoxy and dimethyl groups.
2,4-Dimethylthiophene: A related compound with similar structural features but lacking the methoxy group.
5-Methoxythiophene: A compound with a methoxy group but without the dimethyl substitutions.
Uniqueness: 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- is unique due to the combined presence of methoxy and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
679828-58-1 |
|---|---|
Fórmula molecular |
C7H10O2S |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
5-methoxy-2,4-dimethylthiophen-3-one |
InChI |
InChI=1S/C7H10O2S/c1-4-6(8)5(2)10-7(4)9-3/h5H,1-3H3 |
Clave InChI |
BMVAKALOQCJGBS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C(=C(S1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)
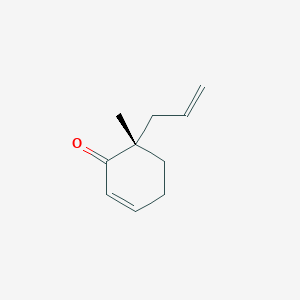

![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
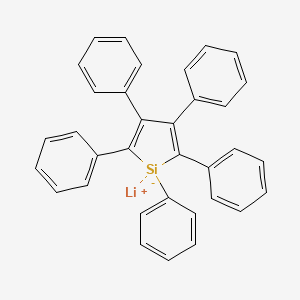

![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)

![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
